molecular formula C12H14N2 B12621240 4-Amino-2,5,8-trimethylquinoline CAS No. 948292-44-2

4-Amino-2,5,8-trimethylquinoline

Cat. No.: B12621240
CAS No.: 948292-44-2
M. Wt: 186.25 g/mol
InChI Key: FDWPDSZMVNRGHN-UHFFFAOYSA-N
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Description

4-Amino-2,5,8-trimethylquinoline is an organic compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position and three methyl groups at the 2, 5, and 8 positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2,5,8-trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of aniline derivatives with β-diketones, followed by an acid-catalyzed ring closure . The reaction typically uses concentrated sulfuric acid as the catalyst, although polyphosphoric acid can also be employed for better yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the same principles as the Combes quinoline synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5,8-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

4-Amino-2,5,8-trimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,5,8-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,5,8-trimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 4-position and the three methyl groups at the 2, 5, and 8 positions provide distinct steric and electronic effects that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

2,5,8-trimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWPDSZMVNRGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589026
Record name 2,5,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-44-2
Record name 2,5,8-Trimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948292-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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